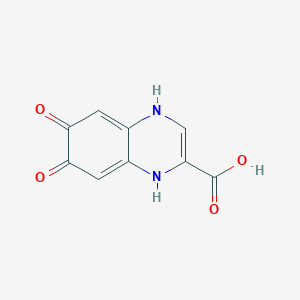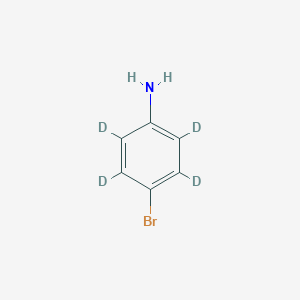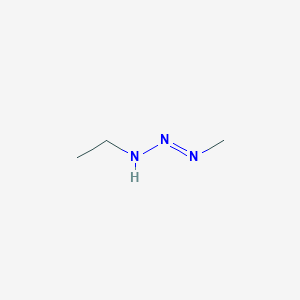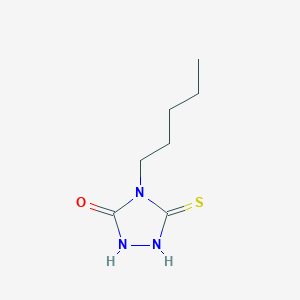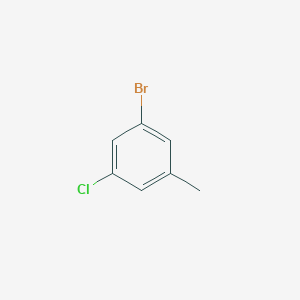
3-Bromo-5-chlorotoluene
Vue d'ensemble
Description
3-Bromo-5-chlorotoluene, also known as 1-Bromo-3-chloro-5-methylbenzene, is a chemical compound with the molecular formula C7H6BrCl . It has an average mass of 205.480 Da and a monoisotopic mass of 203.934128 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chlorotoluene can be represented by the SMILES stringCC1=CC(=CC(=C1)Br)Cl . This indicates that the molecule consists of a benzene ring with a bromine atom, a chlorine atom, and a methyl group attached to it . Physical And Chemical Properties Analysis
3-Bromo-5-chlorotoluene has a melting point of 25 °C . It has a density of 1.5±0.1 g/cm³ and a boiling point of 222.3±20.0 °C at 760 mmHg . The vapour pressure of 3-Bromo-5-chlorotoluene is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.0±3.0 kJ/mol . The flash point is 101.5±11.9 °C .Applications De Recherche Scientifique
Synthesis of Novel Benzophenones
3-Bromo-5-chlorotoluene is used as a reagent in the synthesis of novel benzophenones. These benzophenones are being researched for their potential as next-generation HIV nonnucleoside reverse transcriptase inhibitors .
Pharmacokinetics
The compound’s properties, such as its lipophilicity and water solubility, make it a subject of interest in pharmacokinetics studies . These studies are crucial in understanding how the compound is absorbed, distributed, metabolized, and excreted in the body.
Medicinal Chemistry
3-Bromo-5-chlorotoluene is studied in the field of medicinal chemistry. Its properties, such as its druglikeness and bioavailability score, are analyzed to assess its potential as a drug candidate .
HIV Nonnucleoside Reverse Transcriptase Inhibitors
The compound is used in the development of potent, next-generation HIV nonnucleoside reverse transcriptase inhibitors. These inhibitors prevent the replication of the HIV virus in the body .
Lipophilicity Studies
3-Bromo-5-chlorotoluene is used in studies investigating lipophilicity, a property that describes a compound’s ability to dissolve in fats, oils, and lipids. This property is important in drug design as it affects a drug’s absorption and distribution in the body .
Water Solubility Studies
The compound’s water solubility is studied, which is crucial in understanding its behavior in aqueous environments. This property can influence the compound’s absorption and distribution in the body, as well as its environmental impact .
Safety and Hazards
3-Bromo-5-chlorotoluene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Mécanisme D'action
Target of Action
3-Bromo-5-chlorotoluene is a chemical compound with the molecular formula C7H6BrCl It is used as a reagent in the synthesis of novel benzophenones towards the discovery of potent, next-generation hiv nonnucleoside reverse transcriptase inhibitors .
Mode of Action
It is known that aryl halides like 3-bromo-5-chlorotoluene can undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex .
Biochemical Pathways
Given its use in the synthesis of hiv nonnucleoside reverse transcriptase inhibitors , it may indirectly influence the replication of HIV by inhibiting the reverse transcriptase enzyme.
Pharmacokinetics
Some pharmacokinetic properties are provided . It is suggested that the compound has low gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . It is also indicated as an inhibitor of several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
As a reagent in the synthesis of hiv nonnucleoside reverse transcriptase inhibitors , it may contribute to the inhibition of the HIV reverse transcriptase enzyme, thereby preventing the replication of the virus.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundSafety data suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . This implies that the compound’s stability and efficacy could be affected by factors such as temperature, humidity, and exposure to light.
Propriétés
IUPAC Name |
1-bromo-3-chloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKDGJWRMHTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444715 | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorotoluene | |
CAS RN |
329944-72-1 | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

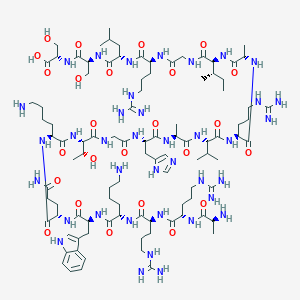

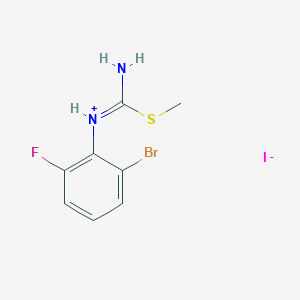
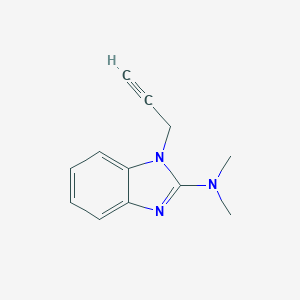
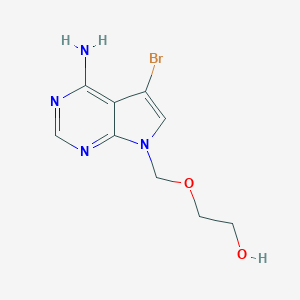


![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
